1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
. The Canonical SMILES is CC(=O)NC1=C(C=C(C=C1)C(=O)O)O
. 4-Acetamido-3-hydroxybenzoic acid can be synthesized from natural sources or through chemical reactions involving simpler aromatic compounds. Its classification falls under the category of amino acids and derivatives, specifically as an aromatic amino acid derivative due to the presence of both an amine and a carboxylic acid functional group.
The synthesis of 4-acetamido-3-hydroxybenzoic acid can be achieved through several methods:
The molecular structure of 4-acetamido-3-hydroxybenzoic acid features:
4-Acetamido-3-hydroxybenzoic acid can participate in various chemical reactions:
These reactions are essential for its use in synthesizing other compounds or modifying its properties for specific applications.
The mechanism of action for 4-acetamido-3-hydroxybenzoic acid primarily involves its role as a biochemical intermediate:
4-Acetamido-3-hydroxybenzoic acid has diverse applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2